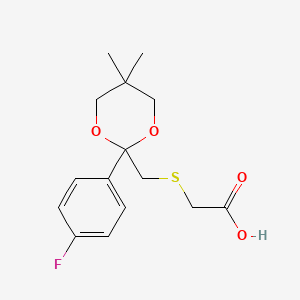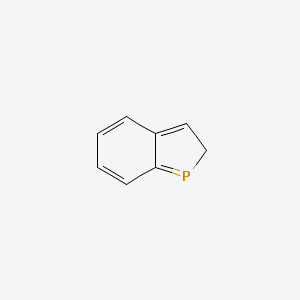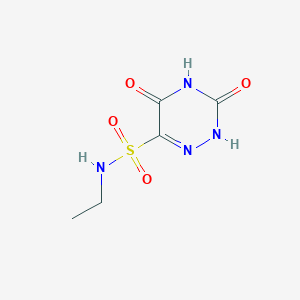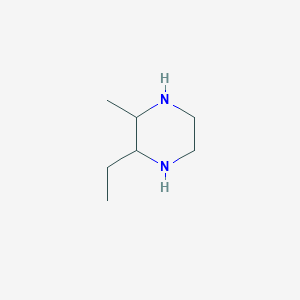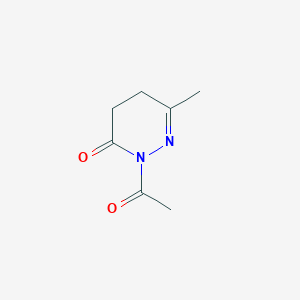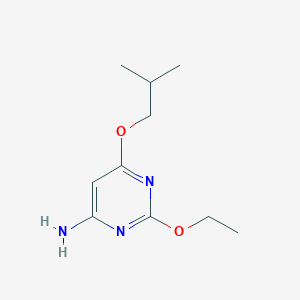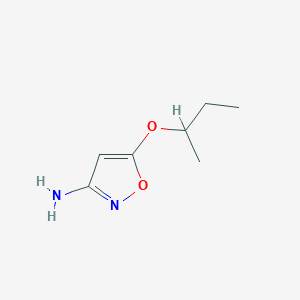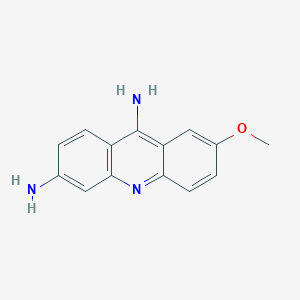
7-Methoxyacridine-3,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxyacridine-3,9-diamine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . The compound is characterized by its three planar aromatic rings, each containing a heteroatom and two non-rigid nitrogen functionalities at the 3 and 9 positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyacridine-3,9-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the correct positioning of the methoxy and diamine groups on the acridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
7-Methoxyacridine-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and diamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties .
科学的研究の応用
7-Methoxyacridine-3,9-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Investigated for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of photochemical materials and organoelectronic devices.
作用機序
The primary mechanism of action of 7-Methoxyacridine-3,9-diamine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions .
類似化合物との比較
Similar Compounds
Acriflavine: Shares the acridine-3,6-diamine structural component and is used as an antibacterial agent.
Proflavine: Another acridine derivative with similar DNA intercalating properties.
9-Aminoacridine: Known for its use in anticancer research and as a DNA intercalator.
Uniqueness
7-Methoxyacridine-3,9-diamine is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and potential therapeutic applications. The presence of the methoxy group at the 7-position and diamine groups at the 3 and 9 positions provides distinct chemical and biological properties compared to other acridine derivatives .
特性
CAS番号 |
154266-79-2 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
7-methoxyacridine-3,9-diamine |
InChI |
InChI=1S/C14H13N3O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,15H2,1H3,(H2,16,17) |
InChIキー |
COELTKVWLJSURO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



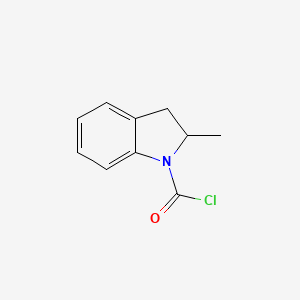
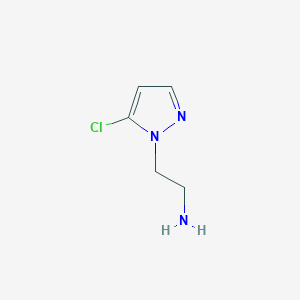
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
